N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide
CAS No.: 329929-27-3
Cat. No.: VC21398790
Molecular Formula: C22H15ClFN3O2S
Molecular Weight: 439.9g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 329929-27-3 |
|---|---|
| Molecular Formula | C22H15ClFN3O2S |
| Molecular Weight | 439.9g/mol |
| IUPAC Name | N-(3-chloro-4-fluorophenyl)-2-(4-oxo-3-phenylquinazolin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C22H15ClFN3O2S/c23-17-12-14(10-11-18(17)24)25-20(28)13-30-22-26-19-9-5-4-8-16(19)21(29)27(22)15-6-2-1-3-7-15/h1-12H,13H2,(H,25,28) |
| Standard InChI Key | UEILHOYOJHDRKR-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=C(C=C4)F)Cl |
Introduction
Chemical Properties and Structure
Fundamental Characteristics
N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide (CAS No.: 329929-27-3) belongs to the quinazoline derivative class, characterized by its complex structure featuring multiple functional groups. The compound has gained attention in medicinal chemistry research due to its unique structural features and potential biological activities.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClFN3O2S |
| Molecular Weight | 439.9 g/mol |
| CAS Number | 329929-27-3 |
| Classification | Quinazolinone derivative |
| Research Status | For research use only; not for human or veterinary use |
Structural Elements
The compound features several key structural components that contribute to its chemical behavior and biological potential:
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A quinazolinone core structure (4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)
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A thioether (sulfanyl) linkage that connects the quinazolinone moiety to the acetamide group
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An acetamide functionality that forms a bridge to the halogenated phenyl ring
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A 3-chloro-4-fluorophenyl group that provides specific electronic and steric properties
These structural elements collectively determine the compound's reactivity profile, including its potential for biological interactions with various molecular targets.
Synthesis Methodology
General Synthetic Approach
The synthesis of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide typically involves multi-step organic synthesis techniques. The process generally employs reactions characteristic of amides and thioethers, such as nucleophilic substitution and condensation reactions.
| Step | Process | Key Reagents |
|---|---|---|
| 1 | Formation of 2-thioxo-quinazolinone core | Anthranilic acid, isothiocyanate derivatives |
| 2 | Introduction of the phenyl substituent at position 3 | Appropriate phenyl derivatives |
| 3 | Thioether formation at position 2 | Chloroacetamide derivatives, base |
| 4 | Acetamide linkage formation | 3-chloro-4-fluoroaniline derivatives |
The synthesis typically begins with the preparation of a 2-thioxo-quinazolinone intermediate, followed by alkylation of the sulfur atom with an appropriate chloroacetamide derivative bearing the 3-chloro-4-fluorophenyl moiety .
Biological Activities and Mechanisms
Structure-Activity Relationships
The biological activity of this compound is likely influenced by specific structural elements:
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The quinazolinone core is essential for many biological activities, serving as a scaffold for interaction with various biological targets
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The thioether (sulfanyl) group at position 2 plays a crucial role in biological activity, as evidenced by related compounds where substitution of this sulfur with other atoms (carbon, nitrogen, oxygen) leads to decreased activity
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The 3-chloro-4-fluorophenyl moiety may enhance membrane permeability and target binding through halogen interactions
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The acetamide linkage can form hydrogen bonds with target proteins, contributing to binding affinity and specificity
Comparative Analysis with Related Compounds
Structural Analogues
Structural modifications of the basic quinazolinone scaffold have yielded several related compounds with documented biological activities:
Table 4: Comparison with Structural Analogues
Mechanism-Based Comparisons
Studies of the 2-mercapto-quinazolinone compound (Compound 1) provide insights into potential mechanisms of action for N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide:
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The quinazolinone moiety engages in π–π interactions and hydrogen bonds with target proteins
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The thioether group participates in Van der Waals interactions with hydrophobic pockets in target proteins
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The acetamide linkage forms hydrogen bonds with protein backbone residues
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The halogenated phenyl ring interacts with specific hydrophobic regions of target proteins
These interactions collectively determine binding affinity and specificity for biological targets.
Research Findings on Enzyme Inhibition
NDH-2 Inhibitory Activity
While specific data for N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide is limited, related 2-mercapto-quinazolinone compounds have demonstrated inhibitory activity against NADH:menaquinone oxidoreductase (NDH-2):
Table 5: NDH-2 Inhibition by Related Compounds
The binding mode of these compounds to NDH-2 suggests they function by blocking the menaquinone-binding site rather than acting as allosteric inhibitors .
| Compound | COX-2 Inhibition | Concentration | Reference |
|---|---|---|---|
| 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl}ethenyl]benzene-1-sulfonamide | 47.1% | 20 μM |
While this compound differs structurally from N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide, the shared quinazolinone core suggests potential for similar activity.
Structure-Based Drug Design Implications
Key Structure-Activity Relationship Findings
Structure-activity relationship studies on related compounds provide valuable insights for potential optimization of N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide:
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Substitution of the sulfur atom in the thioether linkage with less polarizable atoms (carbon, nitrogen, oxygen) tends to decrease biological activity
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Modification of the amide linkage, particularly through addition of methyl groups, can disrupt hydrogen bonding with target proteins and reduce activity
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The nature of the substituent at position 3 of the quinazolinone core influences activity, with electron-donating groups often enhancing potency
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Fluorination of the quinazolinone phenyl moiety may preserve activity while improving compound stability
Pharmacophore Model
Based on available data, a potential pharmacophore model for N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide includes:
Table 7: Pharmacophore Elements
| Structural Element | Proposed Function | Design Implication |
|---|---|---|
| Quinazolinone core | Essential scaffold for target recognition | Maintain core structure |
| Thioether linkage | Critical for Van der Waals interactions | Preserve sulfanyl group |
| Acetamide group | Forms hydrogen bonds with target proteins | Maintain amide functionality |
| Halogenated phenyl ring | Enhances lipophilicity and target interaction | Optimize halogen substitution pattern |
| 3-phenyl substituent | Influences binding specificity | Explore various substitutions to enhance activity |
Future Research Directions
Optimization Strategies
Future research on N-(3-chloro-4-fluorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetamide could focus on several optimization strategies:
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Modification of the 3-phenyl substituent with various electron-donating or electron-withdrawing groups to enhance activity
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Exploration of alternative halogen substitution patterns on the phenyl ring to improve pharmacokinetic properties
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Investigation of bioisosteric replacements for the acetamide linkage to enhance stability while maintaining activity
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Development of prodrug approaches to address potential metabolism issues
Expanded Biological Evaluation
Comprehensive biological screening would provide valuable insights into the full spectrum of activities:
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Testing against a panel of cancer cell lines to determine anticancer potential
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Evaluation against bacterial and fungal pathogens to assess antimicrobial activity
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Investigation of anti-inflammatory properties through COX-2 inhibition assays
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Assessment of activity against specific enzyme targets, particularly NDH-2 and related enzymes
Addressing Stability Concerns
Based on findings with related compounds, addressing potential stability issues would be crucial:
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